Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with additional functional groups such as an ethyl ester, a methylthio group, and a keto group
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to have a wide range of biological activities, including acting as inhibitors for camp-phosphodiesterase platelets , and as receptors for tyrosine kinase . They have also been shown to have potential as neuroprotective and anti-neuroinflammatory agents .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of certain enzymes or receptors . In the case of neuroprotection and anti-neuroinflammation, these compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Pyrimidine derivatives have been shown to affect several biochemical pathways. They can act as an inhibitor for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .
Pharmacokinetics
The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by lialh4 afforded ethyl 2-methylthio- (or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product . This suggests that the compound may undergo metabolic transformations in the body.
Result of Action
Pyrimidine derivatives have been shown to have a wide range of biological activities, including anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent introduction of the methylthio group. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for catalysis. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the keto group results in hydroxyl derivatives .
Scientific Research Applications
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate include other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-3-17-10(16)7-5-12-9-6(8(7)15)4-13-11(14-9)18-2/h4-5H,3H2,1-2H3,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVUFRQGWKYVCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC(=NC=C2C1=O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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